N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide, also known as CEM-102, is a quinolinecarboxamide compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. CEM-102 has been found to have antimicrobial properties and has been studied extensively for its potential use as an antibiotic.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide works by inhibiting the bacterial enzyme DNA gyrase, which is essential for the replication of bacterial DNA. By inhibiting this enzyme, this compound prevents the bacteria from replicating and ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and is generally well-tolerated in animal studies. It has been found to have minimal effects on liver and kidney function, and does not appear to cause significant changes in blood chemistry or other physiological parameters.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide is its broad spectrum of activity against a range of bacteria, including drug-resistant strains. Additionally, this compound has a low toxicity profile, making it a potentially safer alternative to other antibiotics. However, one limitation of this compound is that it has not yet been extensively studied in humans, and further research is needed to determine its safety and efficacy in clinical trials.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide. One area of focus could be on developing new formulations of the compound that are more easily administered and have better bioavailability. Additionally, further studies could be conducted to determine the optimal dosing and treatment regimens for this compound in different patient populations. Finally, research could be conducted to explore the potential use of this compound in combination with other antibiotics or therapies for the treatment of bacterial infections.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an antibiotic. It has been found to be effective against a range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics. This compound has also been studied for its potential use in the treatment of tuberculosis, as it has been found to be effective against both drug-susceptible and drug-resistant strains of the bacteria.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-3-17-9-11-18(12-10-17)24-15-21(20-6-4-5-7-22(20)27-24)25(29)28-23-14-19(26)13-8-16(23)2/h4-15H,3H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZMVAZJDSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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